molecular formula C22H22F2N4O B2848076 5-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)nicotinamide CAS No. 1251628-42-8

5-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)nicotinamide

Cat. No. B2848076
CAS RN: 1251628-42-8
M. Wt: 396.442
InChI Key: DBOMCXWQHBUCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)nicotinamide, also known as MN-64, is a novel small molecule compound that has gained significant attention in the field of scientific research. This compound belongs to the class of nicotinamide derivatives and has been shown to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)nicotinamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting the activity of protein kinases, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis. This compound has also been shown to reduce the production of inflammatory cytokines and to inhibit the growth of various fungi and bacteria.

Advantages and Limitations for Lab Experiments

5-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)nicotinamide has several advantages as a research tool. It is a small molecule compound that can easily penetrate cell membranes and reach its target inside the cell. Additionally, this compound exhibits potent biological activity at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the research on 5-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)nicotinamide. One possible direction is to investigate the compound's mechanism of action in more detail, which could lead to the development of more potent analogs. Additionally, this compound could be further studied for its potential applications in the treatment of other diseases, such as fungal and bacterial infections. Finally, this compound could be tested in combination with other anticancer agents to determine its potential synergistic effects.
In conclusion, this compound is a novel small molecule compound that exhibits promising biological activity. Its potential applications in various fields of scientific research make it an ideal candidate for further investigation. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages, and limitations, as well as future directions for research, have been discussed in this paper.

Synthesis Methods

The synthesis of 5-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)nicotinamide involves the reaction between 4-morpholin-4-ylbenzaldehyde and 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then coupled with nicotinamide to yield this compound.

Scientific Research Applications

5-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)nicotinamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to possess anti-inflammatory, antifungal, and antibacterial properties.

properties

IUPAC Name

[4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O/c1-13-6-8-16-20(27-15-7-9-18(23)19(24)11-15)17(12-25-21(16)26-13)22(29)28-10-4-3-5-14(28)2/h6-9,11-12,14H,3-5,10H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOMCXWQHBUCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)F)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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